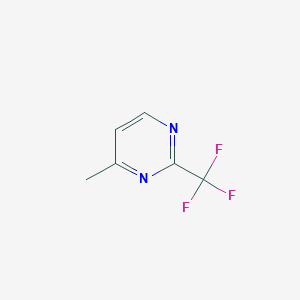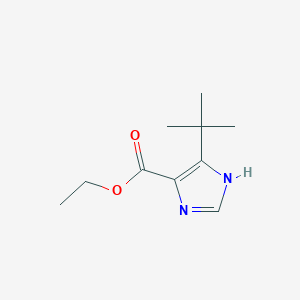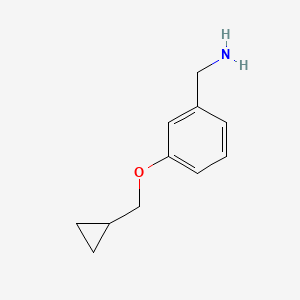
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
概要
説明
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their applications in pharmaceutical chemistry. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, which is synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Similarly, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine . These methods suggest that 2,4-dichloro-6-(piperidin-1-yl)pyrimidine could be synthesized through related pathways involving chlorinated pyrimidine precursors and piperidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by the presence of nitrogen atoms, which can coordinate with metal ions. For instance, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form complexes with Zn(II) and Cu(II) . The presence of a piperidinyl group, as in the case of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, would likely influence the coordination geometry and the stability of such metal complexes.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including the formation of metal complexes and nucleophilic substitution reactions . The reactivity of chlorine atoms in chlorinated pyrimidines is of particular interest, as it allows for further functionalization of the molecule . The presence of a piperidinyl group could also introduce additional reactivity, potentially through interactions with other functional groups or through the formation of non-covalent interactions in crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical properties of these compounds . The solvatochromic behavior of these compounds indicates their potential use as colorimetric and luminescent pH sensors . The presence of a piperidinyl group in 2,4-dichloro-6-(piperidin-1-yl)pyrimidine would likely contribute to its solubility, boiling point, and melting point, as well as its potential for forming hydrogen bonds and other non-covalent interactions .
科学的研究の応用
Antimicrobial Activity
A significant application of compounds related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is in the development of antimicrobial agents. For instance, research on some 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, which are closely related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, demonstrated potent antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in combating infectious diseases (Imran, Alam, & Abida, 2016).
Corrosion Inhibition
Piperidine derivatives of pyrimidine, including structures similar to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations revealed that these compounds effectively inhibit the corrosion of iron, showcasing their utility in industrial applications (Kaya et al., 2016).
Antineoplastic Properties
Certain pyrimidine derivatives, which include the structural framework of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been explored for their antineoplastic (anti-cancer) activities. These compounds show promise in targeting specific cancer cell lines, suggesting their potential as therapeutic agents in oncology (Singh & Paul, 2006).
Anticonvulsant Properties
The structural and electronic properties of compounds, including those related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, have been analyzed for their anticonvulsant effects. Studies on substituted pyrimidines have highlighted their potential in treating seizure disorders (Georges et al., 1989).
Synthesis of Key Intermediates in Drug Development
The synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine and its derivatives plays a crucial role in the development of various drugs. For instance, it serves as a key intermediate in the preparation of deoxycytidine kinase inhibitors, which are important in the development of new therapeutic agents (Zhang et al., 2009).
特性
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRJOHSHYGIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610766 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
CAS RN |
213201-98-0 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)



![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)